2-Methylpropyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
2-METHYLPROPYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenol derivatives with acetic anhydride under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation Reaction: The benzofuran derivative is then reacted with an acyl chloride to form the acetamido group.
Esterification: Finally, the carboxylic acid group is esterified with 2-methylpropanol in the presence of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high conversion rates.
Catalyst Selection: Using efficient catalysts to speed up the reactions and reduce by-products.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-METHYLPROPYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-METHYLPROPYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is compared with other compounds containing benzofuran and thiazole rings.
Benzofuran Derivatives: Compounds like 6,7-dimethylbenzofuran have similar aromatic properties.
Thiazole Derivatives: Compounds such as 4-methylthiazole share the thiazole ring structure.
Uniqueness
The uniqueness of 2-METHYLPROPYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-methylpropyl 2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H24N2O4S/c1-11(2)9-27-20(25)19-14(5)22-21(28-19)23-17(24)8-15-10-26-18-13(4)12(3)6-7-16(15)18/h6-7,10-11H,8-9H2,1-5H3,(H,22,23,24) |
InChI Key |
LTPKVQQAMHAWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C)C |
Origin of Product |
United States |
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